molecular formula C10H9ClFN3 B1467117 4-(chloromethyl)-1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole CAS No. 1247179-18-5

4-(chloromethyl)-1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole

Cat. No. B1467117
CAS RN: 1247179-18-5
M. Wt: 225.65 g/mol
InChI Key: LKUYXCLIXDFCPS-UHFFFAOYSA-N
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Description

The compound “4-(chloromethyl)-1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole” is a member of the triazole family of compounds, which are organic molecules that contain a nitrogen and two adjacent carbon atoms. The compound likely has interesting physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized using methods similar to those used for other fluorinated pyridines . For example, a high yield method for the preparation of substituted 3-fluoropyridines with use Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)) has been applied in the synthesis of compounds possessing by herbicidal activity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring, a chloromethyl group, and a 4-fluoro-2-methylphenyl group. The presence of these functional groups would likely confer unique chemical properties to the compound.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the electron-withdrawing fluorine atom and the electron-donating methyl group on the phenyl ring, as well as the presence of the chloromethyl group. These groups could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the fluorine atom, the chloromethyl group, and the 1,2,3-triazole ring. Fluorine is a highly electronegative atom and would likely influence the polarity, solubility, and reactivity of the compound .

Scientific Research Applications

Triazole Derivatives and Their Broad Applications

Triazoles, including 1,2,3-triazole derivatives, are highlighted for their significant role in drug discovery due to their diverse biological activities. These compounds have been the focus of extensive research for their potential in treating a wide range of diseases and conditions. The novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives are notable for their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, as well as activity against several neglected diseases. The synthesis of these derivatives emphasizes the need for new, more efficient methods that adhere to green chemistry principles, aiming at addressing emerging diseases and combating antibiotic-resistant bacteria (Ferreira et al., 2013).

Advances in Synthesis Methods

The synthesis and physico-chemical properties of 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazole have been extensively studied. These derivatives are of interest not only to the pharmaceutical, medical, and veterinary fields but also to researchers in engineering, metallurgy, and agriculture due to their utility as corrosion inhibitors, pesticides, and in other applications. Their low toxicity and wide utility highlight the ongoing research potential in this area (Parchenko, 2019).

Role in Fine Organic Synthesis

Amino-1,2,4-triazoles serve as crucial raw materials for the fine organic synthesis industry, used in the production of agricultural products, pharmaceuticals, dyes, and high-energy materials. Their application extends to the production of analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids, indicating their versatility and importance in various scientific and industrial fields (Nazarov et al., 2021).

Biomedical Applications

The biomedical significance of 1,2,4-triazole derivatives has been acknowledged, particularly their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. These compounds' diverse chemical modeling and biological applications underline their potential in developing new therapeutic agents (Ohloblina, 2022).

Anticancer Potential

Recent studies have shed light on the anticancer capabilities of 1,2,3-triazole and 1,2,4-triazole-containing hybrids, demonstrating their potential against drug-resistant cancer forms. These hybrids exhibit dual or multiple antibacterial mechanisms of action, underscoring their promise in advancing cancer treatment (Li & Zhang, 2021).

Proton-Conducting Membranes

1H-1,2,4-triazole and its derivatives have emerged as promising materials for developing proton-conducting membranes for fuel cells. Their application significantly enhances electrolyte membranes' basic characteristics, offering high thermal stability, mechanical strength, and ionic conductivity under anhydrous conditions at elevated temperatures (Prozorova & Pozdnyakov, 2023).

Antiepileptic/Anticonvulsant Activities

The antiepileptic and anticonvulsant potential of 1,2,4-triazole groups has been recognized, with various derivatives showing promising results in the design and development of new therapeutic agents for epilepsy treatment (Wang & Liu, 2021).

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and studying its reactivity and physical properties in more detail .

properties

IUPAC Name

4-(chloromethyl)-1-(4-fluoro-2-methylphenyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFN3/c1-7-4-8(12)2-3-10(7)15-6-9(5-11)13-14-15/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUYXCLIXDFCPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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